3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzonitrile group, and the attachment of the methylpyridinyl moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzonitrile Group: This step often involves nitrile formation reactions, such as the dehydration of amides or the substitution of halides with cyanide ions.
Attachment of the Methylpyridinyl Moiety: This can be done through nucleophilic substitution reactions or coupling reactions like the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nitrile formation or palladium catalysts for coupling reactions are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the context of its use. For example, in medicinal chemistry, the compound might inhibit or activate specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(6-methylpyridin-2-yloxy)benzene: This compound shares the methylpyridinyl moiety but differs in its overall structure and functional groups.
Quinolinyl-pyrazoles: These compounds have a similar aromatic structure but differ in their specific functional groups and applications.
Uniqueness
3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-5-2-9-19(22-15)25-14-17-7-4-10-23(13-17)20(24)18-8-3-6-16(11-18)12-21/h2-3,5-6,8-9,11,17H,4,7,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZYSJTYTFAJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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